

Technical Guide: 5-Ethyl-2-Nitrophenol – Structural Analysis & Synthetic Utility

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Compound of Interest

Compound Name: 5-Ethyl-2-nitrophenol

CAS No.: 101664-28-2

Cat. No.: B3198823

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Executive Summary: The Orthogonal Scaffold

5-Ethyl-2-nitrophenol (CAS: 101664-28-2) represents a critical, albeit under-discussed, intermediate in the synthesis of substituted benzoxazoles and aniline derivatives. Unlike its para-isomer counterparts, this molecule offers a unique 1,2,5-substitution pattern that allows for the precise introduction of ethyl groups into heterocyclic pharmacophores without steric crowding at the active site.

This guide dissects the molecular architecture, validated synthetic pathways, and analytical fingerprints of **5-ethyl-2-nitrophenol**, providing a self-validating protocol for its integration into high-value drug development pipelines.

Molecular Architecture & Identity

Understanding the physicochemical baseline is prerequisite to experimental design. The nitro group at the ortho position relative to the hydroxyl moiety creates a strong intramolecular hydrogen bond, significantly influencing solubility and spectral properties.

Table 1: Physicochemical Profile

| Property | Specification | Technical Insight |
|-------------------|---|---|
| IUPAC Name | 5-Ethyl-2-nitrophenol | Defines substitution logic (OH=1, NO ₂ =2, Et=5).[1][2][3] |
| CAS Registry | 101664-28-2 | Primary identifier for sourcing. [4] |
| Molecular Formula | C ₈ H ₉ NO ₃ | Unsaturation Degree = 5 (Benzene ring + Nitro). |
| Molecular Weight | 167.16 g/mol | Ideal fragment size (<200 Da) for fragment-based drug design. |
| SMILES | <chem>CCC1=CC(O)=C(C=C1)=O</chem> | Machine-readable string for cheminformatics.[5][6][7] |
| pKa (Predicted) | ~7.2 | Acidity enhanced by ortho-nitro electron withdrawal. |
| LogP | 2.7 | Moderate lipophilicity; membrane permeable. |

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Structural Note: The intramolecular H-bond between the phenolic -OH and the nitro oxygen reduces the compound's boiling point relative to its isomers and increases its solubility in non-polar solvents like dichloromethane.

Synthetic Logic: Regioselective Construction

The synthesis of **5-ethyl-2-nitrophenol** is a classic exercise in directing group competition. The precursor, 3-ethylphenol, contains two directing groups:

- Hydroxyl (-OH): Strong activator, ortho/para director.

- Ethyl (-Et): Weak activator, ortho/para director.

Mechanistic Pathway

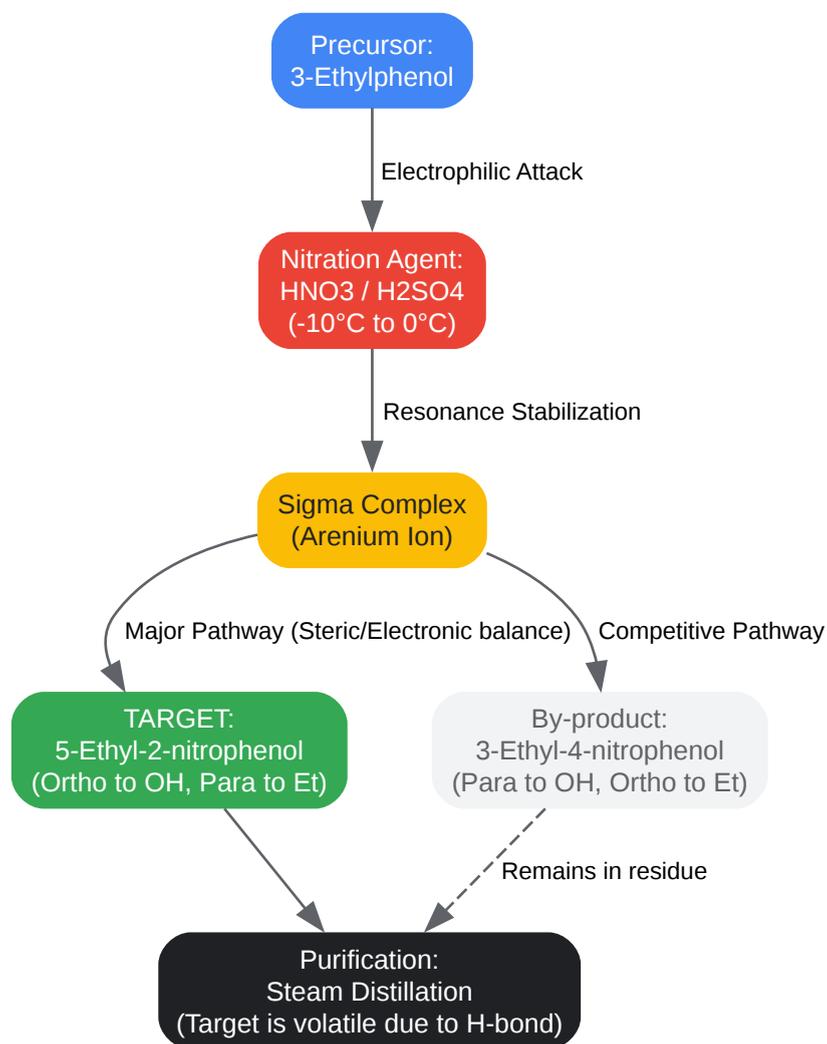
To achieve the 1,2,5-substitution pattern, nitration must occur ortho to the hydroxyl and para to the ethyl group.

- Site A (C2): Sterically hindered (sandwiched between OH and Et). Unfavorable.
- Site B (C4): Para to OH, ortho to Et. Major competitor.
- Site C (C6): Ortho to OH, para to Et. Target Position.

Experimental conditions must be tuned (low temperature, controlled stoichiometry) to favor the kinetic product or allow for separation of the C6 (target) and C4 isomers.

Visualization: Synthetic Flow & Regiochemistry

The following diagram illustrates the critical decision points in the synthesis workflow.



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Figure 1: Synthetic flowchart demonstrating the nitration of 3-ethylphenol. The target isomer is separable via steam distillation due to the "ortho effect" (intramolecular H-bonding).

Analytical Characterization (Self-Validating Protocol)

To ensure the identity of the synthesized compound, the following spectral features must be observed. These predictions are grounded in the empirical shifts of the validated methyl-analog (2-methyl-5-nitrophenol).

Proton NMR (¹H-NMR) in CDCl₃

- δ 10.5 ppm (1H, s): Phenolic OH. Highly deshielded due to intramolecular H-bond with the nitro group. Diagnostic peak.
- δ 8.0 ppm (1H, d, J=8.5 Hz): H-3 proton. Deshielded by the adjacent nitro group.
- δ 6.9 ppm (1H, s/d): H-6 proton. Ortho to OH, para to NO₂. Appears as a singlet or fine doublet (meta-coupling).
- δ 6.8 ppm (1H, d, J=8.5 Hz): H-4 proton. Coupling with H-3.
- δ 2.6 ppm (2H, q): Methylene of the ethyl group.
- δ 1.2 ppm (3H, t): Methyl of the ethyl group.

Mass Spectrometry (LC-MS)

- Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).
- Target Mass: $[M-H]^- = 166.15$ m/z.
- Fragmentation: Loss of NO₂ group (M-46) is a common fragmentation pattern for nitro-aromatics.

Applications in Drug Development

5-Ethyl-2-nitrophenol serves as a high-fidelity scaffold for "Scaffold Hopping" in medicinal chemistry.

Benzoxazole Synthesis

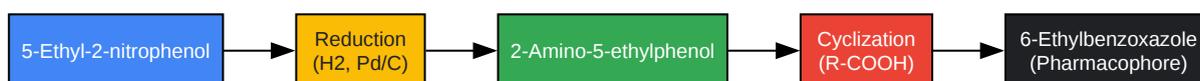
Reduction of the nitro group yields 2-amino-5-ethylphenol. Condensation of this amino-phenol with carboxylic acids or aldehydes generates 6-ethylbenzoxazoles.

- Relevance: Benzoxazoles are privileged structures in kinase inhibitors and antimicrobial agents. The 6-ethyl substitution provides hydrophobic bulk that can fill specific pockets in enzyme active sites (e.g., COX-2 or specific Tyrosine Kinases).

Bioisosteric Replacement

The **5-ethyl-2-nitrophenol** moiety can act as a bioisostere for specific indole fragments, maintaining the hydrogen bond donor (OH) and acceptor (NO₂) capability while altering the metabolic stability profile.

Workflow: From Intermediate to API



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Figure 2: Conversion of **5-ethyl-2-nitrophenol** into a bioactive benzoxazole pharmacophore.

References

- National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 15596714, **5-Ethyl-2-nitrophenol**. Retrieved from [\[Link\]](#)^[6]

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Sources

- 1. chemsynthesis.com [chemsynthesis.com]
- 2. CN105837452A - Production method of 2-methyl-5-nitrophenol - Google Patents [patents.google.com]
- 3. lobachemie.com [lobachemie.com]
- 4. 5-ethyl-2-nitro-phenol; CAS No.:101664-28-2 [chemshuttle.com]
- 5. 2-Methyl-5-nitrophenol(5428-54-6) 1H NMR spectrum [chemicalbook.com]
- 6. 5-Ethyl-2-nitrophenol | C₈H₉NO₃ | CID 15596714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Ethyl-5-nitrophenol | C₈H₉NO₃ | CID 18980077 - PubChem [pubchem.ncbi.nlm.nih.gov]

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